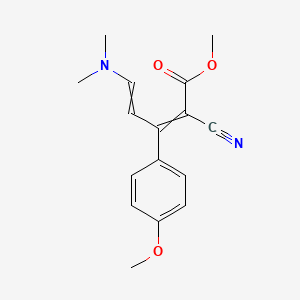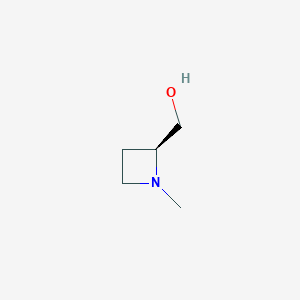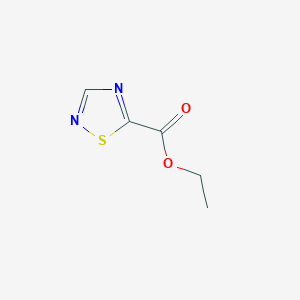
1,2,4-Tiadiazol-5-carboxilato de etilo
Descripción general
Descripción
Ethyl 1,2,4-thiadiazole-5-carboxylate is a heterocyclic compound containing nitrogen and sulfur atoms within its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological and pharmaceutical applications. The presence of the thiadiazole ring imparts unique chemical properties, making it a valuable compound in various fields of scientific research and industry.
Aplicaciones Científicas De Investigación
Ethyl 1,2,4-thiadiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and as a precursor for the synthesis of functional materials
Mecanismo De Acción
Target of Action
Ethyl 1,2,4-thiadiazole-5-carboxylate is a bioactive nitrogen-containing heterocycle Compounds with a similar thiadiazole structure have been found to interact with various biological targets, such as enzymes involved in the biosynthesis pathway of branched chain amino acids .
Mode of Action
It is known that thiadiazole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some thiadiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death .
Biochemical Pathways
For example, some thiadiazole derivatives have been found to inhibit key enzymes in the biosynthesis pathway of branched chain amino acids . The downstream effects of such inhibition could include disruption of protein synthesis and cellular metabolism.
Result of Action
It is known that thiadiazole derivatives can have various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Análisis Bioquímico
Biochemical Properties
Ethyl 1,2,4-thiadiazole-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of proliferator-activated receptors (PPARs), which regulate the transcription of genes involved in lipid metabolism . This interaction suggests that Ethyl 1,2,4-thiadiazole-5-carboxylate can influence metabolic pathways and energy homeostasis. Additionally, it has been used in the preparation of compounds with potent fungicidal activity, indicating its role in disrupting fungal cell processes .
Cellular Effects
Ethyl 1,2,4-thiadiazole-5-carboxylate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with PPARs can lead to changes in the expression of genes involved in lipid metabolism, thereby affecting cellular energy balance . Furthermore, its antifungal properties suggest that it can disrupt fungal cell wall synthesis and function, leading to cell death .
Molecular Mechanism
The molecular mechanism of Ethyl 1,2,4-thiadiazole-5-carboxylate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By inhibiting PPARs, Ethyl 1,2,4-thiadiazole-5-carboxylate can alter the transcription of genes involved in lipid metabolism . This inhibition can lead to reduced lipid synthesis and increased lipid breakdown, affecting overall metabolic processes. Additionally, its fungicidal activity is likely due to its ability to interfere with fungal enzyme systems, disrupting essential cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 1,2,4-thiadiazole-5-carboxylate can change over time. Studies have shown that the compound is stable under various conditions, but its activity may decrease with prolonged exposure to certain environmental factors . Degradation products of Ethyl 1,2,4-thiadiazole-5-carboxylate have been observed to have reduced biological activity, indicating the importance of maintaining optimal storage conditions for experimental use . Long-term studies have also suggested that continuous exposure to the compound can lead to adaptive cellular responses, potentially altering its efficacy .
Dosage Effects in Animal Models
The effects of Ethyl 1,2,4-thiadiazole-5-carboxylate vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as improved lipid metabolism and antifungal activity . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the appropriate dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Ethyl 1,2,4-thiadiazole-5-carboxylate is involved in several metabolic pathways, particularly those related to lipid metabolism. By inhibiting PPARs, the compound can alter the flux of metabolites through lipid synthesis and breakdown pathways . This inhibition can lead to changes in metabolite levels, affecting overall metabolic homeostasis. Additionally, Ethyl 1,2,4-thiadiazole-5-carboxylate has been shown to interact with enzymes involved in fungal metabolism, further demonstrating its broad biochemical activity .
Transport and Distribution
Within cells and tissues, Ethyl 1,2,4-thiadiazole-5-carboxylate is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity . Studies have shown that Ethyl 1,2,4-thiadiazole-5-carboxylate can accumulate in lipid-rich tissues, suggesting a preference for environments where it can exert its effects on lipid metabolism .
Subcellular Localization
The subcellular localization of Ethyl 1,2,4-thiadiazole-5-carboxylate is crucial for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with PPARs and other nuclear receptors . This localization allows Ethyl 1,2,4-thiadiazole-5-carboxylate to directly influence gene expression and metabolic processes. Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments, further modulating its activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 1,2,4-thiadiazole-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows:
- Thiosemicarbazide is treated with ethyl chloroformate in the presence of a base such as sodium hydroxide.
- The mixture is heated to facilitate the formation of the thiadiazole ring.
- The product is then purified through recrystallization or chromatography to obtain ethyl 1,2,4-thiadiazole-5-carboxylate in good yield .
Industrial Production Methods
In industrial settings, the synthesis of ethyl 1,2,4-thiadiazole-5-carboxylate may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and green chemistry principles to minimize waste and improve yield. Microwave-assisted synthesis is one such method that has been employed to produce this compound with shorter reaction times and higher efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1,2,4-thiadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkylated or acylated thiadiazole derivatives.
Comparación Con Compuestos Similares
Ethyl 1,2,4-thiadiazole-5-carboxylate can be compared with other thiadiazole derivatives such as:
Ethyl 1,3,4-thiadiazole-5-carboxylate: Similar structure but different substitution pattern, leading to distinct chemical and biological properties.
Ethyl 1,2,3-thiadiazole-5-carboxylate: Another isomer with unique reactivity and applications.
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate: Contains an additional methyl group, which can affect its solubility and biological activity.
The uniqueness of ethyl 1,2,4-thiadiazole-5-carboxylate lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to its isomers and other thiadiazole derivatives .
Propiedades
IUPAC Name |
ethyl 1,2,4-thiadiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-2-9-5(8)4-6-3-7-10-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVRYWXBZOMWQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
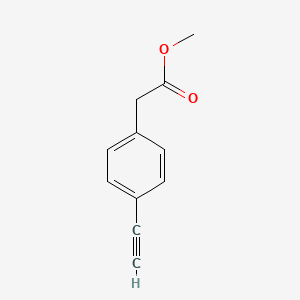

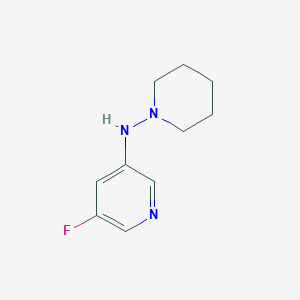
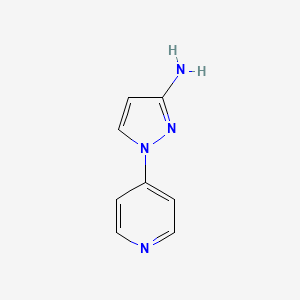
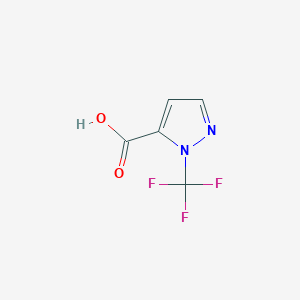
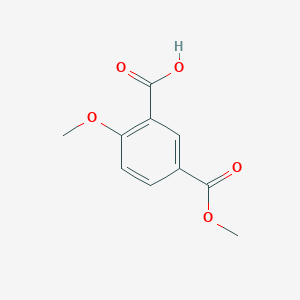
![[4-(Dimethoxymethyl)phenyl]methanamine](/img/structure/B1396600.png)

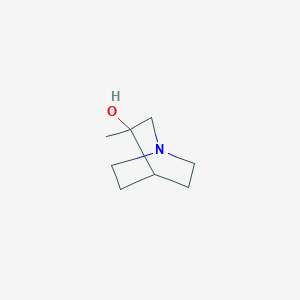

![2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile](/img/structure/B1396607.png)

